Nhs-fluorescein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

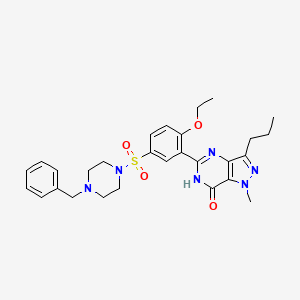

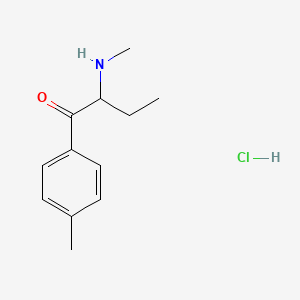

N-Hydroxysuccinimide-fluorescein, commonly known as Nhs-fluorescein, is an amine-reactive derivative of fluorescein dye. It is widely used in various scientific applications due to its ability to label proteins and other biomolecules. The compound is particularly valued for its high specificity and stability when conjugated to primary amines in proteins, making it a popular choice for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .

準備方法

Synthetic Routes and Reaction Conditions

Nhs-fluorescein is synthesized by reacting fluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at slightly alkaline pH values (pH 7-9). The resulting product is a stable NHS-ester of fluorescein .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the desired quality for research and commercial applications .

化学反応の分析

Types of Reactions

Nhs-fluorescein primarily undergoes acylation reactions with primary amines. The NHS-ester group reacts efficiently with amino groups in proteins, forming stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) and results in the release of N-hydroxysuccinimide .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, fluorescein, dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Conditions: Anhydrous solvents (DMF, DMSO), pH 7-9, room temperature

Major Products

The primary product of the reaction between this compound and proteins is a fluorescently labeled protein with a stable amide linkage. This product is used in various fluorescence-based assays and imaging techniques .

科学的研究の応用

Nhs-fluorescein has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays, including immunofluorescence and Western blotting, to detect specific proteins and antibodies.

Industry: Applied in the development of biosensors and other analytical devices for detecting biological and chemical substances .

作用機序

The mechanism of action of Nhs-fluorescein involves the formation of a stable amide bond between the NHS-ester group and primary amines in proteins. This reaction results in the covalent attachment of the fluorescein dye to the protein, allowing for its detection and visualization using fluorescence-based techniques. The excitation and emission wavelengths of fluorescein (494 nm and 518 nm, respectively) enable its use in various fluorescence assays .

類似化合物との比較

Nhs-fluorescein is often compared with other amine-reactive fluorescent dyes such as fluorescein isothiocyanate (FITC) and sulfo-NHS-fluorescein. While FITC is also widely used for labeling proteins, this compound offers greater specificity and stability due to the formation of more stable amide bonds. Sulfo-NHS-fluorescein, on the other hand, is more water-soluble and can be used in aqueous environments without the need for organic solvents .

Similar Compounds

- Fluorescein isothiocyanate (FITC)

- Sulfo-NHS-fluorescein

- NHS-rhodamine

- Fluorescein-5-maleimide

This compound stands out due to its high specificity, stability, and versatility in various scientific applications, making it a valuable tool in research and diagnostics .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTBINYMFPKLQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)